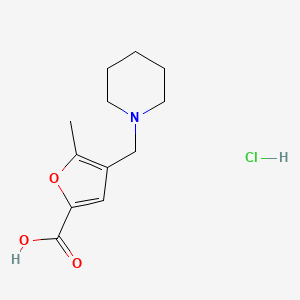
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS Number: 1185298-79-6) is a bioactive compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and antiviral properties, supported by relevant data tables and research findings.
- Molecular Formula : C12H18ClNO3
- Molecular Weight : 259.74 g/mol
- CAS Number : 1185298-79-6
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antimicrobial properties. Below are the key areas of its biological activity:
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong |
| Escherichia coli | 0.0195 | Moderate |
| Bacillus subtilis | 0.0048 | Strong |
These findings suggest that the compound may exhibit similar or enhanced antibacterial effects due to its structural characteristics .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can lead to varying levels of antifungal potency.
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 16.69 - 78.23 | Moderate |
| Fusarium oxysporum | 56.74 - 222.31 | Moderate |
The antifungal properties are particularly important for developing new therapeutic agents against resistant fungal infections .
Antiviral Activity
Emerging research also suggests potential antiviral applications for compounds similar to this compound. In vitro studies have shown that certain piperidine derivatives can inhibit viral replication, suggesting a promising avenue for further investigation.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study conducted on various piperidine derivatives demonstrated their effectiveness against common bacterial pathogens, with MIC values indicating strong inhibition against S. aureus and E. coli .
- Fungicidal Action Analysis : Another research project focused on the antifungal activity of piperidine derivatives found that modifications in functional groups significantly affected their efficacy against C. albicans and other fungi .
- Antiviral Potential Evaluation : Recent investigations into the antiviral properties of piperidine compounds revealed promising results against influenza viruses, with some derivatives showing low micromolar EC50 values, indicating potential as antiviral agents .
Eigenschaften
IUPAC Name |
5-methyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9-10(7-11(16-9)12(14)15)8-13-5-3-2-4-6-13;/h7H,2-6,8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICCFOYQVNVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















